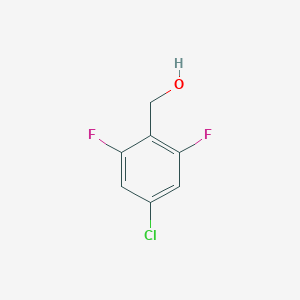

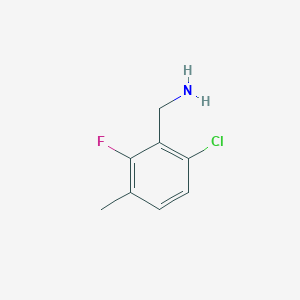

![molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8](/img/structure/B1303863.png)

Imidazo[1,2-a]pyridin-8-ol

Overview

Description

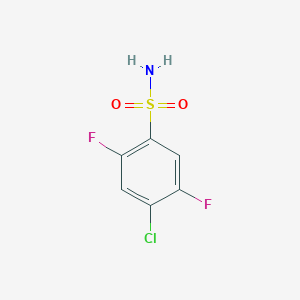

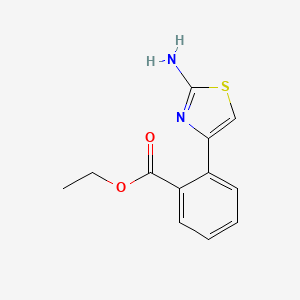

Imidazo[1,2-a]pyridin-8-ol is an organic compound belonging to the imidazopyridine family. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, one oxygen atom, and three carbon atoms. This compound is naturally found in the environment, and has been used in a variety of applications, including medicinal and industrial purposes.

Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridin-8-ol, a bicyclic system with a bridgehead nitrogen atom, has been extensively studied for its pharmacological properties. This compound plays a significant role in enzyme inhibition, receptor ligand interactions, and as an anti-infectious agent (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications

This compound is recognized for its broad therapeutic applications in medicinal chemistry, such as anticancer, antimicrobial, antiviral, antidiabetic, and more. Its derivatives have been included in various marketed pharmaceutical preparations, highlighting its potential in drug discovery (Deep et al., 2016).

Anticancer Potential

Research has highlighted the anticancer activities of this compound, especially in inhibiting cancer-related enzymes and tumor cell lines. Some of its derivatives are currently under clinical trials, underscoring their promise as novel anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis and Enhancement of Biological Activity

The development of new methods for synthesizing this compound, using mild reaction conditions and inexpensive catalysts, is crucial for its pharmaceutical applications. The enhancement of its biological activity through the synthesis of functionalized derivatives is an area of ongoing research (Ravi & Adimurthy, 2017).

Antisecretory and Cytoprotective Properties

This compound derivatives have been identified as novel antiulcer agents with gastric antisecretory and cytoprotective properties. These compounds are not histamine receptor antagonists but may inhibit the H+/K+-ATPase enzyme, a mechanism significant for their therapeutic effect (Kaminski et al., 1985).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridin-8-carboxamides, derived from this compound, have shown promise as novel antimycobacterial leads. They are selective inhibitors of Mycobacterium tuberculosis, with minimal activity against other pathogens, indicating their specificity and potential in treating tuberculosis (Ramachandran et al., 2013).

Anticholinesterase Potential

This compound-based compounds have been evaluated for their anticholinesterase potential, suggesting their clinical importance in treating heart and circulatory failures. Some derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neurological therapies (Kwong et al., 2019).

Green Synthetic Approaches

Recent advances in green synthetic approaches for this compound highlight the move towards more environmentally friendly and efficient production methods. These include microwave-assisted synthesis and solvent-free methods, reducing the use of harmful substances (Patel et al., 2023).

Corrosion Inhibition

Beyond its medical significance, this compound has been identified as an effective corrosion inhibitor. Its properties facilitate the protection of metals, making it valuable in industrial applications (Salim et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis strategies and applications for Imidazo[1,2-a]pyridin-8-ol.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-8-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors . The primary targets of this compound are often associated with cancer treatment .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound binding to its target in a manner that forms a covalent bond, thereby inhibiting the function of the target .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound is also involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

The compound’s lipophilicity and water solubility are factors that could impact its bioavailability .

Result of Action

This compound and its derivatives have shown inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds showed submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be facilitated by certain conditions such as microwave irradiation . Moreover, the compound’s anticancer activity can be influenced by the electron-donating nature of functional amine groups .

properties

IUPAC Name |

imidazo[1,2-a]pyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUDIWIKGNMSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69214-22-8 | |

| Record name | imidazo[1,2-a]pyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Imidazo[1,2-a]pyridin-8-ol?

A1: The research paper "Study of this compound. 2. Crystal structure" [] focuses specifically on the crystal structure of this compound. The study reveals that this compound crystallizes in the P2 1/C space group. [] Importantly, the molecule exhibits a nearly planar conformation, stabilized by intramolecular hydrogen bonding. [] Further details on molecular formula, weight, and spectroscopic data are not provided in this specific research paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

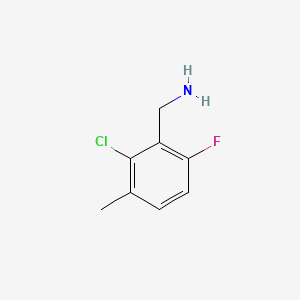

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)